molecular formula C21H22FN3O3 B2804508 3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1-methyl-N-(oxan-4-yl)-1H-pyrazole-5-carboxamide CAS No. 1795298-06-4

3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1-methyl-N-(oxan-4-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2804508
CAS No.: 1795298-06-4
M. Wt: 383.423
InChI Key: VEQNZHUHKVPHLE-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1-methyl-N-(oxan-4-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1-methyl-N-(oxan-4-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Substitution Reactions:

    Amide Formation: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides.

    Furan-2-yl Methylation: The furan-2-yl group is introduced through a Friedel-Crafts alkylation reaction.

    Oxan-4-yl Substitution: The oxan-4-yl group is typically introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify optimal catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

    Oxidation: Products include oxidized derivatives of the furan and pyrazole rings.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

    Receptor Binding: May bind to specific receptors in biological systems, influencing various biochemical pathways.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Possible use as a therapeutic agent for various diseases.

Industry

    Material Science:

    Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1-methyl-N-(oxan-4-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by mimicking or inhibiting the natural substrates of these targets, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-1-methyl-N-(oxan-4-yl)-1H-pyrazole-5-carboxamide
  • 3-(4-bromophenyl)-N-[(furan-2-yl)methyl]-1-methyl-N-(oxan-4-yl)-1H-pyrazole-5-carboxamide

Uniqueness

The presence of the 4-fluorophenyl group in 3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1-methyl-N-(oxan-4-yl)-1H-pyrazole-5-carboxamide imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chlorinated or brominated analogs.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-(furan-2-ylmethyl)-2-methyl-N-(oxan-4-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3/c1-24-20(13-19(23-24)15-4-6-16(22)7-5-15)21(26)25(14-18-3-2-10-28-18)17-8-11-27-12-9-17/h2-7,10,13,17H,8-9,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQNZHUHKVPHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N(CC3=CC=CO3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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